molecular formula C13H11NO4 B13572372 1,3-Dioxoisoindolin-2-YL (1R,2R)-2-methylcyclopropane-1-carboxylate

1,3-Dioxoisoindolin-2-YL (1R,2R)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13572372
M. Wt: 245.23 g/mol
InChI Key: JHVLZFRCLFPJOG-GMSGAONNSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate is a complex organic compound that features a unique combination of a phthalimide moiety and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by the reaction of phthalic anhydride with ammonia or primary amines under heating conditions.

    Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Esterification: The final step involves esterification of the cyclopropane carboxylic acid with the phthalimide derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the phthalimide moiety, converting it into phthalic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Phthalic acid derivatives.

    Substitution: Various ester derivatives.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with protein active sites, while the cyclopropane ring can confer rigidity and specificity to the molecule. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a methyl group.

    1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-ethylcyclopropane-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate lies in its specific combination of a phthalimide moiety and a methyl-substituted cyclopropane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (1R,2R)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1

InChI Key

JHVLZFRCLFPJOG-GMSGAONNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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